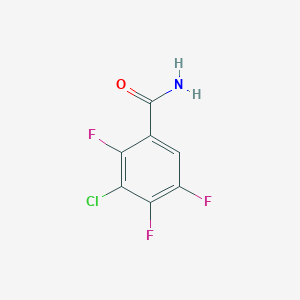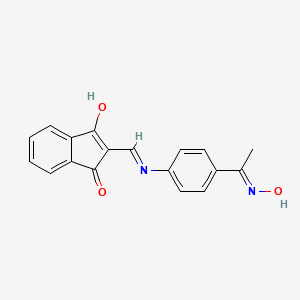
N-(Salicylidene)-4-bromo-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Salicylidene)-4-bromo-2-methylaniline, often referred to as N-Br-MAM, is a type of salicylidene-substituted aniline that has been used in various scientific research applications. It is an important chemical compound for laboratory experiments due to its unique properties, including its ability to act as a proton donor, its ability to catalyze radical reactions, and its role in the synthesis of various other compounds.
Applications De Recherche Scientifique
N-Br-MAM has been used in various scientific research applications, including the synthesis of other compounds, the catalyzation of radical reactions, and the study of proton transfer. It has been used to synthesize a variety of compounds, including anilines, amines, and carboxylic acids. It has also been used to catalyze radical reactions, such as the oxidation of alcohols and the reduction of aldehydes. Finally, it has been used to study proton transfer, specifically in the context of the protonation of anilines.
Mécanisme D'action
The mechanism of action of N-Br-MAM is relatively simple. It acts as a proton donor, donating a proton to anilines, which causes them to become protonated. This protonation allows the anilines to react with other compounds, such as alcohols and aldehydes, which can then be used in the synthesis of other compounds.
Biochemical and Physiological Effects
N-Br-MAM has no known biochemical or physiological effects on humans or other organisms. It is not known to be toxic or hazardous, and it is not known to interact with any biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
N-Br-MAM has several advantages for lab experiments. It is relatively easy to synthesize, and it is not toxic or hazardous. Additionally, it is relatively stable and can be stored for long periods of time. The primary limitation of N-Br-MAM is that it is not very soluble in water, which can limit its use in certain experiments.
Orientations Futures
N-Br-MAM has numerous potential future directions. It could be used in the synthesis of more complex compounds, such as heterocycles and polymers. It could also be used as a catalyst in more complex reactions, such as the oxidation of alcohols and the reduction of aldehydes. Additionally, it could be used to study proton transfer in more complex systems, such as proteins. Finally, it could be used as a model compound to study the effects of protonation on anilines.
Méthodes De Synthèse
N-Br-MAM is synthesized through a reaction between 4-bromo-2-methylaniline and salicylaldehyde. This reaction is catalyzed by a base, such as potassium carbonate, and the product is purified through recrystallization. The reaction is typically conducted at room temperature and can be completed in a few hours.
Propriétés
IUPAC Name |
2-[(4-bromo-2-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10-8-12(15)6-7-13(10)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMRENSPFCLUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N=CC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(3,4-Dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300249.png)
![2-[(3-Fluoro-4-methylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B6300255.png)

![7-Benzyl-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B6300267.png)

![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)

![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)
